molecular formula C19H27N5O2 B6336096 2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 1351411-51-2

2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione

Cat. No. B6336096
CAS RN: 1351411-51-2
M. Wt: 357.4 g/mol
InChI Key: RJKLYFUYGKHLRK-UHFFFAOYSA-N
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Description

1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .


Synthesis Analysis

1,2,4-Triazine derivatives can be synthesized through various methods. For example, a light-induced method has been developed for synthesizing azauracils . Another method involves the [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes, facilitated by 1,1,1,3,3,3-hexafluoro-2-propanol .


Molecular Structure Analysis

In the crystal structure of a 1,2,4-triazin-3,5 (2 H,4 H)-dione moiety, the shorter bond of N3–C3 has an appreciable double-bond character and the longest bond is C2–C3 .


Chemical Reactions Analysis

1,2,4-Triazoline-3,5-diones (TADs) are versatile reagents and have found widespread adoption in chemical science. Despite their remarkable reactivity toward a wide array of unsaturated hydrocarbons, the chemical reaction between TADs and alkynes has remained largely unexplored .

Future Directions

The future directions in the research of 1,2,4-triazine derivatives could involve exploring their reactivity with alkynes and developing new synthesis methods .

properties

IUPAC Name

2-[4-(4-benzylpiperazin-1-yl)butyl]-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-17-7-3-2-4-8-17/h2-4,7-8,15H,5-6,9-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKLYFUYGKHLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-benzylpiperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

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